molecular formula C9H13Cl2N3 B3388267 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride CAS No. 868173-88-0

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B3388267
CAS No.: 868173-88-0
M. Wt: 234.12
InChI Key: XPSOHQYZQXHFEE-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is a derivative of pyridine and pyrrole, which are both nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific arrangement of nitrogen atoms within the pyrrolo-pyridine scaffold, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOHQYZQXHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856941
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868173-88-0
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride

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